

3,5-Difluorobenzoic acid-d3 chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Difluorobenzoic acid-d3

Cat. No.: B12387315

[Get Quote](#)

An In-depth Technical Guide to 3,5-Difluorobenzoic acid-d3

This technical guide provides a comprehensive overview of **3,5-Difluorobenzoic acid-d3**, a deuterated form of 3,5-Difluorobenzoic acid. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications, with a particular focus on its role as an internal standard in analytical assays.

Chemical Structure and Identification

3,5-Difluorobenzoic acid-d3 is a stable isotope-labeled analog of 3,5-Difluorobenzoic acid. The deuteration is on the aromatic ring, which makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Chemical Structure:

- Molecular Formula: $\text{F}_2\text{C}_6\text{D}_3\text{COOH}$
- Deuterated Positions: The three deuterium atoms replace the hydrogen atoms at positions 2, 4, and 6 of the benzene ring.

CAS Numbers:

- **3,5-Difluorobenzoic acid-d3**: 934397-71-4[1]
- 3,5-Difluorobenzoic acid (unlabeled): 455-40-3[2][3][4][5]

Physicochemical and Quantitative Data

The key quantitative data for both the deuterated and non-deuterated forms of 3,5-Difluorobenzoic acid are summarized in the tables below for easy comparison.

Table 1: General and Physicochemical Properties

Property	3,5-Difluorobenzoic acid-d3	3,5-Difluorobenzoic acid (unlabeled)
Molecular Weight	161.12[1]	158.10[3][4][6]
Isotopic Enrichment	98 atom % D[1]	Not Applicable
Appearance	Not specified, likely a white to off-white solid	White to amber to dark purple powder or crystals[3][7]
Melting Point	Not specified, expected to be similar to the unlabeled form	121 - 124 °C[3][7]

Table 2: Spectroscopic and Crystallographic Data (for unlabeled 3,5-Difluorobenzoic acid)

Data Type	Value
¹ H NMR	Spectrum available[6]
Mass Spectrum	Data available[8]
Crystal System	Monoclinic
Space Group	P21/c

Experimental Protocols

Synthesis of 3,5-Difluorobenzoic acid-d3

A common method for the synthesis of deuterated aromatic compounds is through the reductive dehalogenation of their halogenated precursors in the presence of a deuterium source. The following is a plausible experimental protocol for the synthesis of **3,5-Difluorobenzoic acid-d3** from a suitable halogenated precursor, such as 2,4,6-tribromo-3,5-difluorobenzoic acid. This method is adapted from general procedures for the synthesis of deuterated benzoic acids.^{[9][10]}

Materials:

- 2,4,6-tribromo-3,5-difluorobenzoic acid
- Raney Nickel-Aluminum alloy
- Deuterium oxide (D₂O, 99.8 atom % D)
- Sodium deuterioxide (NaOD) in D₂O (40 wt. %)
- Diethyl ether
- Deuterated hydrochloric acid (DCI) in D₂O

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of 2,4,6-tribromo-3,5-difluorobenzoic acid in a 10% NaOD solution in D₂O.
- Carefully add the Raney Nickel-Aluminum alloy to the solution in small portions under an inert atmosphere (e.g., nitrogen or argon). An exothermic reaction will occur.
- After the initial reaction subsides, heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by a suitable technique like LC-MS.
- Once the reaction is complete, cool the mixture to room temperature and filter it to remove the Raney nickel.
- Wash the filter cake with a small amount of D₂O.
- Combine the filtrate and washings, and cool the solution in an ice bath.

- Acidify the solution by the dropwise addition of DCl in D₂O until a precipitate is formed.
- Collect the precipitate by filtration, wash it with cold D₂O, and dry it under a vacuum to yield **3,5-Difluorobenzoic acid-d3**.
- The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

Use as an Internal Standard in LC-MS/MS Bioanalysis

3,5-Difluorobenzoic acid-d3 is primarily used as an internal standard in quantitative bioanalysis.[9] The following protocol outlines its use in a typical LC-MS/MS workflow.

Objective: To quantify the concentration of an analyte (e.g., a drug molecule containing the 3,5-difluorobenzoic acid moiety) in a biological matrix like plasma.

Materials:

- Biological matrix samples (e.g., plasma)
- **3,5-Difluorobenzoic acid-d3** (Internal Standard, IS) stock solution of a known concentration
- Analyte stock solution of a known concentration
- Solvents for extraction (e.g., acetonitrile, ethyl acetate)
- LC-MS/MS system

Procedure:

- Preparation of Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into the blank biological matrix.
- Sample Preparation:
 - To a fixed volume of each sample (calibration standards, QCs, and unknown samples), add a fixed volume of the **3,5-Difluorobenzoic acid-d3** internal standard stock solution.

- Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
- Alternatively, perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing, centrifuging, and then evaporating the organic layer.
- Reconstitute the dried extract in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared samples into the LC-MS/MS system.
 - Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.
 - Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard (typically using multiple reaction monitoring, MRM).
- Data Analysis:
 - Integrate the peak areas of the analyte and the internal standard for all samples.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

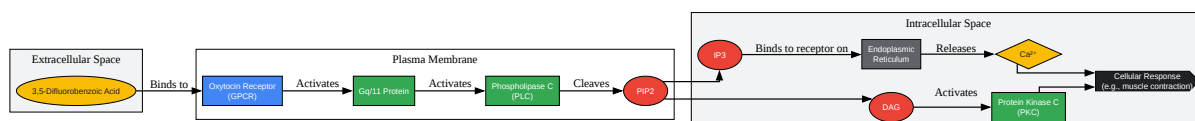
Biological Activity and Signaling Pathway

The biological activity of 3,5-Difluorobenzoic acid has been linked to the oxytocin receptor. Magnetic resonance spectroscopy has indicated that 3,5-Difluorobenzoic acid can bind to the oxytocin receptor, leading to the activation of its G protein-coupled receptor activity.^[11] While this data is for the unlabeled compound, the deuterated form is expected to have a very similar biological activity.

The oxytocin receptor is a G protein-coupled receptor that, upon activation, primarily signals through the Gq/11 protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).^{[1][3][12]} This signaling pathway is crucial in various physiological processes, including uterine contractions and lactation.

Visualizations

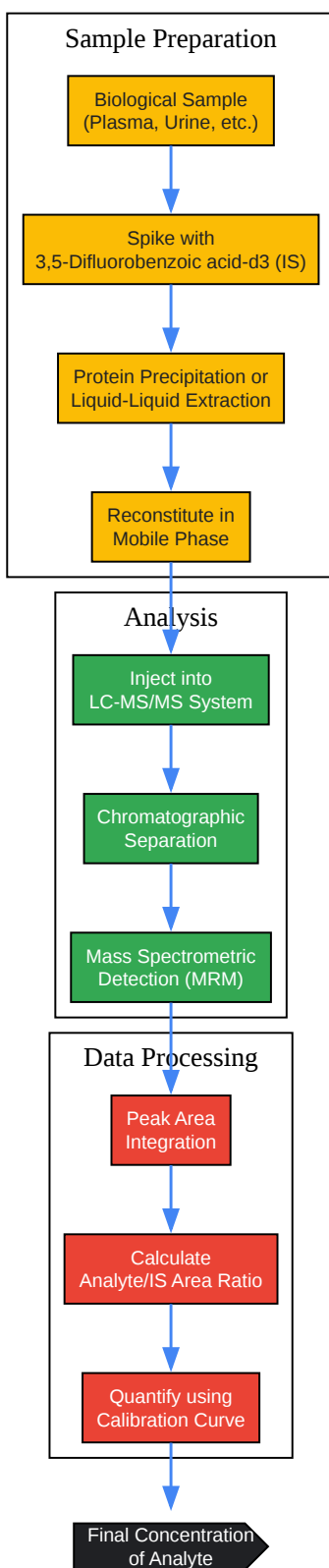
Oxytocin Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Oxytocin receptor signaling pathway activated by 3,5-Difluorobenzoic Acid.

Experimental Workflow: Use as an Internal Standard



[Click to download full resolution via product page](#)

Caption: Workflow for quantitative bioanalysis using **3,5-Difluorobenzoic acid-d3** as an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR spectrum [chemicalbook.com]
- 7. 3,5-Difluorobenzoic acid | 455-40-3 [chemicalbook.com]
- 8. 3-Fluorobenzoic acid, 3,5-difluorophenyl ester [webbook.nist.gov]
- 9. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]
- 11. 3,5-Difluorobenzoic acid | 455-40-3 | FD38263 | Biosynth [biosynth.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [3,5-Difluorobenzoic acid-d3 chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387315#3-5-difluorobenzoic-acid-d3-chemical-structure-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com